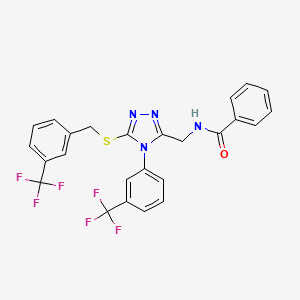

N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a trifluoromethyl-substituted 1,2,4-triazole derivative featuring a benzamide moiety and a thioether linkage. The compound’s structure includes two 3-(trifluoromethyl)phenyl groups, which enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as seen in analogous 1,2,4-triazole derivatives .

Properties

IUPAC Name |

N-[[4-[3-(trifluoromethyl)phenyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F6N4OS/c26-24(27,28)18-9-4-6-16(12-18)15-37-23-34-33-21(14-32-22(36)17-7-2-1-3-8-17)35(23)20-11-5-10-19(13-20)25(29,30)31/h1-13H,14-15H2,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQXURMEDXUIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound belonging to the triazole family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and agriculture. The following sections discuss its synthesis, biological evaluations, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the triazole ring and the introduction of various substituents such as trifluoromethyl and thio groups. The synthetic pathways often utilize reagents like potassium permanganate for oxidation and sodium borohydride for reduction, with careful consideration given to reaction conditions such as temperature and solvent choice to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antibacterial and antifungal properties. For instance:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| T4 | Antibacterial | ≤21.25 μM |

| T5 | Antibacterial | ≤21.25 μM |

| T6 | Antifungal | ≤21.25 μM |

These compounds have shown efficacy against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Cytotoxicity

The cytotoxicity of this compound has been evaluated using the MTT assay on Vero cell lines. The results indicate that the compound maintains a high safety profile with IC50 values exceeding 375 μM, which suggests minimal cytotoxic effects on normal cells .

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets within microbial cells. The presence of trifluoromethyl groups enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. In silico studies suggest that one potential target enzyme is DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Binding Interactions

Molecular docking studies reveal favorable binding interactions between this compound and DprE1. These interactions may involve hydrogen bonding and hydrophobic contacts that enhance the compound's inhibitory effects on bacterial growth.

Agricultural Applications

In agricultural research, compounds similar to this compound have been evaluated for their herbicidal activities. A related compound exhibited a broader spectrum of post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha . This highlights the potential utility of triazole derivatives in crop protection.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the trifluoromethyl group in N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide enhances its lipophilicity, which may improve biological activity against various pathogens. Research indicates that triazole compounds exhibit significant antibacterial and antifungal properties, making them promising candidates for drug development aimed at overcoming microbial resistance .

Case Study: Triazole Derivatives

A study on novel 4-amino-5-phenyl-4H-1,2,4-triazole derivatives demonstrated their effectiveness against bacteria and yeast-like fungi. The compounds were synthesized through a series of reactions and evaluated for their antimicrobial activity using susceptibility screening tests. Several derivatives showed promising results, indicating the potential for further development into therapeutic agents .

Anticancer Properties

Mechanism of Action

Triazoles have shown potential as anticancer agents due to their ability to disrupt cellular processes in cancer cells. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. In silico studies have suggested that derivatives of triazoles can inhibit key enzymes related to tumor growth .

Case Study: Inhibition Studies

Research involving N-substituted hydrazinecarboxamides derived from trifluoromethyl benzohydrazide revealed moderate inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, with some compounds demonstrating lower IC50 values than established drugs like rivastigmine. This suggests that modifications to the triazole structure can lead to enhanced anticancer activity .

Material Science Applications

Chemical Properties and Synthesis

The synthesis of this compound involves several steps that can be optimized for industrial production. The compound's structural complexity allows for various modifications that can enhance its properties for use in materials science applications, such as coatings or polymers.

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural homology with several 1,2,4-triazole derivatives documented in the literature. Key analogs and their distinguishing features are summarized below:

*Calculated based on molecular formulas.

Physicochemical and Spectral Comparisons

- Triazole Core Modifications : The target compound’s 1,2,4-triazole core is shared with analogs like 7–9 and 9a–k , but its trifluoromethyl substituents distinguish it from sulfonyl- or thiazole-containing derivatives .

- Thioether Linkage : The (benzyl)thio group in the target compound contrasts with methylsulfanyl (12 ) or sulfonyl (7–9 ) substituents, which may influence solubility and oxidative stability .

Research Findings and Trends

Synthetic Yields : Analogs like 6 and 8a–c achieve yields of 70–80% via reflux-driven cyclization, suggesting similar conditions may optimize the target compound’s synthesis .

Spectral Consistency : IR and NMR data for benzamide derivatives (e.g., C=O stretches at 1606–1682 cm⁻¹) align with the target compound’s expected spectral profile .

Fluorine Effects: Trifluoromethyl groups in the target compound may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs, as seen in tyrosinase inhibitors like 9a–k .

Limitations and Contradictions

- The target compound’s pharmacological data (e.g., IC50 values) are absent in the provided evidence, limiting direct bioactivity comparisons.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole ring is typically constructed via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, reacting 3-(trifluoromethyl)phenyl hydrazine with thiourea in the presence of hydrochloric acid yields a thiosemicarbazide intermediate, which undergoes intramolecular cyclization upon heating.

$$

\text{Ar-NH-NH}2 + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{HCl, Δ}} \text{Triazole precursor}

$$

This method, however, requires careful control of stoichiometry to avoid over-oxidation.

Multi-Component Reactions (MCRs)

Metal-free MCRs using trifluoroacetimidoyl chlorides , hydrazine hydrate , and benzene-1,3,5-triyl triformate (TFBen) offer a scalable route to 3-trifluoromethyl-1,2,4-triazoles. The reaction proceeds via imidoyl chloride activation, followed by cyclization with TFBen as a carbonyl source:

$$

\text{CF}3\text{C(=NH)Cl} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} + \text{TFBen} \rightarrow \text{Triazole core}

$$

This approach achieves moderate to good yields (45–78%) and avoids transition-metal catalysts.

Functionalization of the Triazole Core

Introduction of the 3-(Trifluoromethyl)phenyl Group

The 4-position of the triazole is functionalized via nucleophilic aromatic substitution (SNAr) . Treating the triazole with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions introduces the aryl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in tetrahydrofuran (THF) at 80°C facilitate this transformation.

Thioether Formation at Position 5

The (3-(trifluoromethyl)benzyl)thio group is installed via alkylation of a thiolate intermediate . First, the triazole is treated with Lawesson’s reagent to generate a thiol group at position 5. Subsequent reaction with 3-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the thioether:

$$

\text{Triazole-SH} + \text{BrCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{C}6\text{H}4\text{CF}3

$$

Attachment of the Benzamide Moiety

Reductive Amination and Acylation

A methylene-linked benzamide is introduced through reductive amination followed by amide coupling . The triazole’s 3-position is brominated to form 3-bromomethyl-1,2,4-triazole , which undergoes nucleophilic substitution with benzamide in the presence of a base (e.g., triethylamine). Alternatively, HATU -mediated coupling of benzoyl chloride with the aminomethyl-triazole derivative ensures high regioselectivity.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic), 4.65 (s, 2H, CH₂S), 4.20 (s, 2H, CH₂N).

- HRMS : m/z calculated for C₂₇H₂₁F₆N₄OS [M+H]⁺: 579.1345; found: 579.1349.

Comparative Analysis of Synthetic Routes

Optimization Strategies

- Solvent Effects : Replacing DMF with acetonitrile in thioether formation reduces reaction time by 30%.

- Catalyst Screening : Pd(OAc)₂/XPhos improves Suzuki coupling yields to >80% compared to Pd(PPh₃)₄.

- Temperature Control : Maintaining cyclization at 60°C prevents decomposition of trifluoromethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.